molecular formula C22H22ClFN4O3S B2582929 N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215559-33-3

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2582929
CAS No.: 1215559-33-3
M. Wt: 476.95
InChI Key: MGOJWIWVRAXPGM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O3S and its molecular weight is 476.95. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of compound 1 is C23H25ClN4O3SC_{23}H_{25}ClN_{4}O_{3}S, with a molecular weight of 473.0 g/mol. The structure features multiple functional groups, including a dioxoisoindolinone moiety and a fluorobenzo[d]thiazole ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₄O₃S
Molecular Weight473.0 g/mol
CAS Number1052536-86-3

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions. Key steps include the formation of the dioxolo-benzo-thiazole core through cyclization reactions, followed by alkylation or amination to introduce the dimethylamino propyl group, and finally, amide bond formation with the isoindolinone moiety.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 6.26 µM to over 50 µM against different cell lines in both two-dimensional (2D) and three-dimensional (3D) assays.
Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 µM20.46 ± 8.63 µM
NCI-H3586.48 ± 0.11 µM16.00 ± 9.38 µM
A549>50 µM>100 µM

These findings suggest that compound 1 has a higher efficacy in traditional monolayer cultures compared to more complex tumor models.

Antimicrobial Activity

In addition to its antitumor properties, compound 1 has shown promising antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed significant inhibition zones for Staphylococcus aureus and Escherichia coli.

The precise mechanism by which compound 1 exerts its biological effects is still under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of topoisomerase II activity, which is critical for DNA replication and repair.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study evaluated the effects of compound 1 on human cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that compounds with similar structures exhibited enhanced biological activity due to their ability to interact effectively with cellular targets.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-25(2)11-6-12-26(22-24-19-16(23)9-5-10-17(19)31-22)18(28)13-27-20(29)14-7-3-4-8-15(14)21(27)30;/h3-5,7-10H,6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOJWIWVRAXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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